molecular formula C10H13ClFN B13250466 N-butyl-3-chloro-2-fluoroaniline

N-butyl-3-chloro-2-fluoroaniline

Cat. No.: B13250466
M. Wt: 201.67 g/mol
InChI Key: YJPQWCOCFDYSPX-UHFFFAOYSA-N
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Description

N-butyl-3-chloro-2-fluoroaniline is an organic compound with the molecular formula C10H13ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the amino group is substituted with a butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-2-fluoroaniline typically involves the reaction of 3-chloro-2-fluoroaniline with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium carbonate as a base in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group in this compound can be oxidized to form nitro compounds or reduced to form amines.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium carbonate, DMF or DMSO, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate.

Major Products Formed

    Substitution Reactions: Formation of various substituted anilines.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

N-butyl-3-chloro-2-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-2-fluoroaniline depends on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to changes in their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

N-butyl-3-chloro-2-fluoroaniline can be compared with other similar compounds, such as:

    3-Chloro-2-fluoroaniline: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.

    N-butyl-2-fluoroaniline: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    N-butyl-3-chloroaniline: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly impact its chemical and biological properties.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-butyl-3-chloro-2-fluoroaniline

InChI

InChI=1S/C10H13ClFN/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6,13H,2-3,7H2,1H3

InChI Key

YJPQWCOCFDYSPX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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